molecular formula C10H13NO B2356336 2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine CAS No. 14723-39-8

2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine

Cat. No. B2356336
CAS No.: 14723-39-8
M. Wt: 163.22
InChI Key: ODSJDKBZGLWYHU-UHFFFAOYSA-N
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Patent
US07728006B2

Procedure details

A solution of 2,2,-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine (125 g, 0.77 mol) in THF (1 L) was filtered through a scintillation funnel and then added dropwise via an addition funnel, over a period of 2.5 h, to a stirred solution of 1.0 M LiAlH4 in THF (800 mL) at 0° C. The reaction was quenched by slow portionwise addition of Na2SO4.10H2O (110 g), over a period of 1.5 h, at 0° C. The reaction mixture was stirred overnight, filtered and the solid salts were washed thoroughly with THF. The filtrate was concentrated under reduced pressure to yield 2-isopropylaminophenylmethanol (120 g, 95%) as a yellow oil. 1H NMR (CDCl3; 300 MHz): 1.24 (d, 6H, CH(CH3)2), 3.15 (bs, 1H, OH), 3.61 (sept, 1H, CH(CH3)2), 4.57 (s, 2H, CH2), 6.59 (t, 1H, ArH), 6.65 (d, 1H, ArH), 6.99 (d, 1H, ArH), 7.15 (t, 1H, ArH).
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[NH:7][CH2:6][C:5]2C=CC=C[C:4]=2O1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:19]1[CH2:23][O:22][CH2:21][CH2:20]1>>[CH:2]([NH:7][C:6]1[CH:5]=[CH:4][CH:21]=[CH:20][C:19]=1[CH2:23][OH:22])([CH3:12])[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
CC1(OC2=C(CN1)C=CC=C2)C
Name
Quantity
1 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
800 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow portionwise addition of Na2SO4.10H2O (110 g), over a period of 1.5 h, at 0° C
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid salts were washed thoroughly with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NC1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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